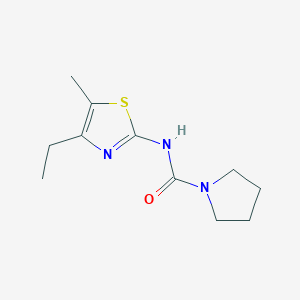
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes or proteins. For example, it has been reported to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. It has also been suggested to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In vitro studies have suggested that it may have anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been reported to induce apoptosis in cancer cells. In vivo studies have suggested that it may have antidiabetic and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has also been reported to have low toxicity in vitro and in vivo. However, it has some limitations, such as its solubility in certain solvents and its potential interactions with other compounds.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action. Further studies are also needed to investigate its potential applications in the treatment of various diseases and its interactions with other compounds.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand its potential applications and interactions with other compounds.
Synthesemethoden
The synthesis of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been reported in various studies. One of the methods involves the reaction of 4-ethyl-5-methyl-2-thiocyanatothiazole with pyrrolidine-1-carboxylic acid in the presence of a base such as triethylamine. The reaction yields this compound as a white solid. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases. In pharmacology, it has been studied for its mechanism of action and physiological effects. In biochemistry, it has been studied for its interactions with biological macromolecules such as enzymes and proteins.
Eigenschaften
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-3-9-8(2)16-10(12-9)13-11(15)14-6-4-5-7-14/h3-7H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILCFAONOIIZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(3-Ethylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647672.png)
![N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6647676.png)

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B6647691.png)


![3-[(5-Bromopyridin-3-yl)amino]propan-1-ol](/img/structure/B6647707.png)
![2-[(5-bromopyridin-3-yl)-methylamino]-N-propan-2-ylacetamide](/img/structure/B6647725.png)
![3-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6647726.png)


![N-(1-methoxypropan-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6647767.png)
![[3-(Diethylamino)pyrrolidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B6647773.png)
![[3-(Diethylamino)pyrrolidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B6647781.png)
